2,5-Dihydroxy-1,4-benzenediboronicacid
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Overview
Description
2,5-Dihydroxy-1,4-benzenediboronic acid is an organic compound that belongs to the class of diboronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring, with hydroxyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydroxy-1,4-benzenediboronic acid typically involves the functionalization of 1,4-benzenediboronic acid. One common method is the esterification reaction between 1,4-benzenediboronic acid and 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions . Another approach involves the intermolecular dehydration of sublimated 1,4-benzenediboronic acid under ultra-high vacuum conditions .
Industrial Production Methods: Industrial production methods for 2,5-dihydroxy-1,4-benzenediboronic acid are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-1,4-benzenediboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can participate in nucleophilic substitution reactions, particularly with secondary amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions with secondary amines and thiols are facilitated by the presence of suitable catalysts and solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2,5-diamino compounds and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-1,4-benzenediboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dihydroxy-1,4-benzenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and other functional materials. The boronic acid groups interact with molecular targets through hydrogen bonding and other non-covalent interactions, facilitating the formation of complex structures .
Comparison with Similar Compounds
- 2,5-Dimethoxy-1,4-benzenediboronic acid
- 2-nitro-1,4-benzeneboronic acid
- 1,4-benzenediboronic acid
- 2,5-dimethyl-1,4-benzenediboronic acid
- 2-methyl-1,4-benzenediboronic acid
- 2,3,5,6-tetramethyl-1,4-benzenediboronic acid
Comparison: 2,5-Dihydroxy-1,4-benzenediboronic acid is unique due to the presence of hydroxyl groups at the 2 and 5 positions, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in the synthesis of COFs and other materials where strong intermolecular interactions are desired .
Properties
CAS No. |
1009112-45-1 |
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Molecular Formula |
C6H8B2O6 |
Molecular Weight |
197.75 g/mol |
IUPAC Name |
(4-borono-2,5-dihydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8B2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-14H |
InChI Key |
UQIHVZWAEZYZGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1O)B(O)O)O)(O)O |
Origin of Product |
United States |
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